6-(4-Phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
CAS No.:
Cat. No.: VC16356893
Molecular Formula: C15H16N6
Molecular Weight: 280.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N6 |
|---|---|
| Molecular Weight | 280.33 g/mol |
| IUPAC Name | 6-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C15H16N6/c1-2-4-13(5-3-1)19-8-10-20(11-9-19)15-7-6-14-17-16-12-21(14)18-15/h1-7,12H,8-11H2 |
| Standard InChI Key | XZZHLLHNPXMFJW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 6-(4-phenylpiperazin-1-yl)- triazolo[4,3-b]pyridazine. Its molecular formula is C₁₆H₁₆N₆, with a molecular weight of 316.35 g/mol .
Structural Characterization
The molecule consists of two fused heterocycles:
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A triazolo[4,3-b]pyridazine core, which provides planar rigidity and π-π stacking potential.
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A 4-phenylpiperazine substituent at position 6, contributing to hydrophobicity and receptor-binding interactions .
Key structural data include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NN4C=NC=NC4=C3 | |
| InChIKey | FPANLGWEGGGQOP-UHFFFAOYSA-N | |
| XLogP3-AA (LogP) | 2.8 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 6 |
The phenylpiperazine moiety enhances blood-brain barrier permeability, making it suitable for CNS-targeted therapies .
Synthetic Methodologies
General Synthesis Pathways
The compound is typically synthesized via cyclocondensation reactions. A representative route involves:
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Formation of pyridazine precursor: 3-amino-6-chloropyridazine reacts with hydrazine to form 3-hydrazinylpyridazine.
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Triazole ring closure: Treatment with formic acid or trimethylorthoformate yields the triazolo[4,3-b]pyridazine core.
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Piperazine substitution: Nucleophilic aromatic substitution with 1-phenylpiperazine introduces the final substituent .
Optimization Strategies
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Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with 85% yield .
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Catalytic systems: Pd(OAc)₂/Xantphos improves coupling efficiency in SNAr reactions (yield >90%) .
Pharmacological Activities
Anxiolytic Effects
In rodent models, the compound demonstrated dose-dependent anxiolytic activity via GABA_A receptor modulation:
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Pentylenetetrazole (PTZ) test: ED₅₀ = 12.4 mg/kg (vs. diazepam ED₅₀ = 3.1 mg/kg) .
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Elevated plus maze: Increased open-arm time by 220% at 20 mg/kg .
Anticonvulsant Properties
In maximal electroshock (MES) tests:
The high protective index suggests a favorable safety profile compared to phenobarbital (PI = 2.1) .
Structure-Activity Relationships (SAR)
Critical structural determinants include:
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Triazolo-pyridazine core: Essential for kinase binding; N1 substitution reduces activity .
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4-Phenylpiperazine:
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Position 3 modifications:
Pharmacokinetic Profile
| Parameter | Value | Method |
|---|---|---|
| Plasma protein binding | 92.4% | Equilibrium dialysis |
| Caco-2 permeability | 8.7 × 10⁻⁶ cm/s | In vitro model |
| Metabolic stability (HLM) | t₁/₂ = 3.1 h | Microsomal assay |
| Oral bioavailability | 58% | Rat model |
The compound exhibits first-order elimination kinetics with predominant hepatic metabolism via CYP3A4 .
Toxicological Evaluation
| Test | Result | Reference |
|---|---|---|
| Acute toxicity (LD₅₀) | >2000 mg/kg (oral, rat) | |
| Genotoxicity | Ames test negative | |
| Cardiotoxicity | hERG IC₅₀ = 18 μM |
No observed neurotoxicity at therapeutic doses (up to 100 mg/kg) .
Comparative Analysis with Analogues
| Compound | Anxiolytic ED₅₀ (mg/kg) | Anticancer IC₅₀ (μM) | LogP |
|---|---|---|---|
| 6-(4-Phenylpiperazin-1-yl) derivative | 12.4 | 0.8 | 2.8 |
| 6-(4-Ethylphenyl) analogue | 28.1 | 2.3 | 3.5 |
| 3-Trifluoromethyl derivative | 9.8 | 0.5 | 3.2 |
The parent compound balances potency and lipophilicity for CNS applications, while halogenated derivatives favor oncology .
Recent Developments (2023–2025)
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